N-(2-fluorophenyl)furan-2-carboxamide N-(2-fluorophenyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8933603
InChI: InChI=1S/C11H8FNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)F
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol

N-(2-fluorophenyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC8933603

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)furan-2-carboxamide -

Specification

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
IUPAC Name N-(2-fluorophenyl)furan-2-carboxamide
Standard InChI InChI=1S/C11H8FNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14)
Standard InChI Key JNAQMRMTOIZFEN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)F
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)F

Introduction

Chemical Structure and Crystallographic Features

Molecular Geometry

The molecular structure of N-(2-fluorophenyl)furan-2-carboxamide is defined by a planar amide linkage (C4–C5–N1–C6) connecting the furan and phenyl rings. X-ray diffraction studies of related compounds, such as N-(2-nitrophenyl)furan-2-carboxamide, reveal that the furan and benzene rings are rotated by 7.03° and 2.68°, respectively, relative to the central amide plane . Intramolecular interactions, such as the N1···O3 hydrogen bond (2.615 Å), induce slight torsional distortions, reducing planarity in the carboxamide moiety .

Table 1: Key Bond Lengths and Angles in Furan-Carboxamide Derivatives

ParameterN-(2-Fluorophenyl)furan-2-carboxamide (Inferred)N-(2-Nitrophenyl)furan-2-carboxamide
C=O Bond Length (Å)~1.23 (calculated)1.231
C–N Bond Length (Å)~1.35 (calculated)1.347
F–C (Phenyl) Bond Length (Å)1.34 (expected)
Dihedral Angle (Furan-Phenyl)9.71° (analogous systems)9.71°

Intermolecular Interactions

In the crystalline state, weak C–H···O hydrogen bonds stabilize the lattice. For example, C2–H2···O2 interactions (2.50 Å) form helical chains along the axis in N-(2-nitrophenyl)furan-2-carboxamide . Similar packing motifs are anticipated in N-(2-fluorophenyl)furan-2-carboxamide due to shared functional groups.

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via nucleophilic acyl substitution. A representative method involves reacting furan-2-carbonyl chloride with 2-fluoroaniline in acetonitrile under reflux conditions :

Furan-2-carbonyl chloride+2-FluoroanilineCH3CN, refluxN-(2-Fluorophenyl)furan-2-carboxamide\text{Furan-2-carbonyl chloride} + \text{2-Fluoroaniline} \xrightarrow{\text{CH}_3\text{CN, reflux}} \text{N-(2-Fluorophenyl)furan-2-carboxamide}

Reaction yields exceed 70% when using equimolar reagents and a 3-hour reflux .

Spectroscopic Profiling

Infrared (IR) spectroscopy confirms the presence of key functional groups:

  • Amide N–H Stretch: 3310–3280 cm⁻¹

  • C=O Stretch: 1679–1685 cm⁻¹

  • Aromatic C–H Stretch: 3127–3100 cm⁻¹

  • C–F Stretch: 1220–1150 cm⁻¹

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

  • ¹H NMR (DMSO-d₆): δ 8.40 (s, 1H, NH), 7.85–7.20 (m, 4H, aromatic), 7.60–6.90 (m, 3H, furan).

  • ¹³C NMR: δ 160.1 (C=O), 152.3 (C–F), 145.2–110.5 (aromatic and furan carbons) .

Comparative Analysis with Structural Analogs

Table 2: Functional Group Modifications and Biological Impact

CompoundSubstituentsBioactivity Highlight
N-(2-Fluorophenyl)furan-2-carboxamide2-FluorophenylEnhanced lipophilicity
5-Bromo-N-(2-fluorophenyl)furan-2-carboxamide5-Bromo, 2-fluorophenylImproved enzyme inhibition
N-(2-Methoxyphenyl)furan-2-carboxamide2-MethoxyphenylIncreased solubility

The brominated derivative (5-bromo-N-(2-fluorophenyl)furan-2-carboxamide) shows a 20% increase in kinase inhibition compared to the non-brominated analog, underscoring the role of halogenation in modulating activity .

Future Research Directions

  • Crystallographic Studies: Full structural determination of N-(2-fluorophenyl)furan-2-carboxamide via X-ray diffraction to resolve intramolecular interactions.

  • In Vivo Pharmacokinetics: Evaluation of absorption, distribution, and metabolism in model organisms.

  • Structure-Activity Relationship (SAR): Systematic modification of the phenyl and furan substituents to optimize therapeutic efficacy.

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